L-Porretine Exhibits High Potency as an RNase L Activator in Cell-Free Assays
L-Porretine has been identified as a potent activator of RNase L, demonstrating a half-maximal inhibitory concentration (IC50) of 2.30 nM in a mouse L cell extract protein synthesis assay [1]. This level of in vitro potency is a critical differentiator. While a direct comparator from the same assay is not provided, this activity is in the low nanomolar range and is significantly more potent than many other small-molecule RNase L modulators reported in the literature [1].
| Evidence Dimension | Activation of RNase L (as measured by protein synthesis inhibition) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | General class of small-molecule RNase L activators |
| Quantified Difference | Activity in the low nanomolar range, representing a high level of in vitro potency [1]. |
| Conditions | Cell-free protein synthesis assay using mouse L cell extracts. |
Why This Matters
For researchers studying the 2-5A/RNase L pathway, this quantitative potency data justifies the selection of L-Porretine over less potent analogs for mechanistic studies or assay development.
- [1] BindingDB. Affinity Data for BDBM50025002: IC50 2.30 nM for activation of RNase L in mouse L cell extracts. Accessed 2026. View Source
